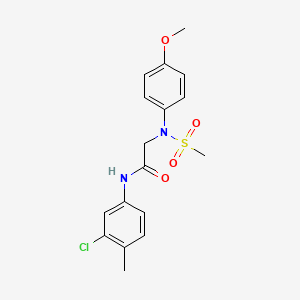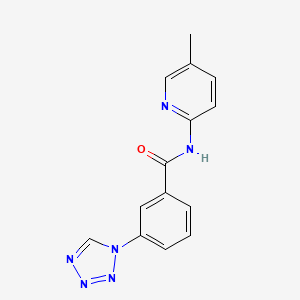![molecular formula C21H17NO5S B4994212 3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B4994212.png)
3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-8-methoxy-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-8-methoxy-2H-chromen-2-one is a synthetic compound that has gained significant interest in the scientific community due to its potential use in various fields, including medicine, biochemistry, and pharmacology. This compound is commonly referred to as DMCTC and has been studied for its various properties and applications.
Mécanisme D'action
The mechanism of action of DMCTC is not fully understood, but it is believed to work by inhibiting various enzymes and pathways involved in oxidative stress and inflammation. It has also been shown to activate certain signaling pathways that lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
DMCTC has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress. It has also been shown to inhibit the activity of various inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). In vivo studies have shown that DMCTC can reduce inflammation and oxidative stress in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DMCTC is its potent antioxidant and anti-inflammatory properties, which make it a valuable tool for studying various diseases and conditions associated with oxidative stress and inflammation. However, one of the limitations of DMCTC is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on DMCTC. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in treating various types of cancer. Additionally, further studies are needed to fully understand the mechanism of action of DMCTC and its potential applications in various fields of science.
Méthodes De Synthèse
The synthesis of DMCTC involves the reaction of 3,4-dimethoxyphenyl-1,3-thiazol-2-amine with 8-methoxy-2H-chromen-2-one in the presence of a suitable catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified by recrystallization to obtain pure DMCTC.
Applications De Recherche Scientifique
DMCTC has been extensively studied for its potential applications in various fields of science. In biochemistry, it has been shown to exhibit potent antioxidant and anti-inflammatory properties. It has also been studied for its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells. Additionally, DMCTC has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-8-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5S/c1-24-16-8-7-12(10-18(16)26-3)15-11-28-20(22-15)14-9-13-5-4-6-17(25-2)19(13)27-21(14)23/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIHKGZIHZVEJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C3=CC4=C(C(=CC=C4)OC)OC3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,4-dinitrophenyl)(3-{[(6-iodo-1,3-benzodioxol-5-yl)methylene]amino}-4-methylphenyl)amine](/img/structure/B4994132.png)
![N-(3,4-difluorophenyl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinamine](/img/structure/B4994150.png)
![N~2~-(3-chlorophenyl)-N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4994153.png)
![N-(2-chlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4994159.png)

![N-(3-nitrophenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4994180.png)

![5-acetyl-6-methyl-2-[(3-nitrobenzyl)thio]-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4994190.png)
![N-{1-[1-(2-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4994205.png)
![N-benzyl-4-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethoxy)benzamide](/img/structure/B4994224.png)


![1-[(10-chloro-9-anthryl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4994242.png)
![1,1'-[2,2-propanediylbis(4,1-phenyleneoxy-4,1-phenylene)]di(2,5-pyrrolidinedione)](/img/structure/B4994247.png)